molecular formula C13H16O4 B070703 Ethyl vanillin isobutyrate CAS No. 188417-26-7

Ethyl vanillin isobutyrate

Cat. No. B070703
M. Wt: 236.26 g/mol
InChI Key: BTCQMCOBMIXUCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl vanillin isobutyrate involves chemical reactions that modify the functional groups of vanillin, incorporating ethyl groups and isobutyrate moieties. Although specific synthesis routes for ethyl vanillin isobutyrate are not detailed in the available literature, the synthesis of related compounds involves methods such as esterification, where vanillin derivatives are reacted with alcohols and acid anhydrides or acids to form the desired ester compounds. These reactions are typically catalyzed by acids or bases and may involve purification steps to isolate the final product.

Molecular Structure Analysis

The molecular structure of ethyl vanillin and its derivatives, including ethyl vanillin isobutyrate, has been determined through techniques like gas electron diffraction and theoretical calculations. Ethyl vanillin has been found to possess multiple stable conformers, indicative of its flexible molecular structure, which could influence the reactivity and properties of its isobutyrate derivative (Egawa, Kameyama, & Takeuchi, 2006).

Scientific Research Applications

  • Toxicology of Cigarette Ingredients : Coggins et al. (2011) investigated the toxicity of various aromatic carbonyl compounds, including ethyl vanillin, used in cigarette manufacture. They found that even at high inclusion levels in cigarette tobacco, there were no adverse toxicological responses from ethyl vanillin in both in vitro and in vivo studies (Coggins, Sena, Langston, & Oldham, 2011).

  • Flavour Encapsulation and Controlled Release : Manojlovic et al. (2008) focused on developing flavour alginate formulations using ethyl vanilline for thermally processed foods. They employed electrostatic extrusion for encapsulation and studied the thermal behavior of alginate beads encapsulating ethyl vanilline, revealing that most of the vanilline remained intact up to 230°C (Manojlovic, Rajić, Djonlagic, Obradovic, Nedović, & Bugarski, 2008).

  • Pharmacological Properties of Ethyl Vanillin : Jung et al. (2010) assessed the anti-angiogenic, anti-inflammatory, and antinociceptive properties of ethyl vanillin. Their research demonstrated that ethyl vanillin had a suppressive effect on nitric oxide production, which could have implications for its use in medical and cosmetic industries (Jung, Song, Kim, Lim, & Park, 2010).

  • Detection of Vanillin in Foods : Hardcastle et al. (2001) developed a biphasic sonoelectroanalysis method for the detection of vanillin, which could also be relevant for detecting ethyl vanillin derivatives in food flavoring. This method demonstrates an alternative to traditional techniques for detecting flavor compounds in food (Hardcastle, Paterson, & Compton, 2001).

  • Impact on Cytochrome P450 Activity : Chen et al. (2012) evaluated the effect of vanillin and ethyl vanillin on cytochrome P450 activity, both in vitro and in vivo. Their findings suggest potential drug interaction between ethyl vanillin and CYP2E1/CYP1A2-metabolizing drugs, indicating a need for caution in its application in foods and drugs (Chen, Wei, Zhang, Luo, Chen, & Chen, 2012).

properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQMCOBMIXUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870181
Record name Ethyl vanillin isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white to light yellow powder
Record name Ethyl vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
Record name Ethyl vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl vanillin isobutyrate

CAS RN

188417-26-7
Record name Ethylvanillin isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188417-26-7
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Record name Ethyl vanillin isobutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl vanillin isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4-formylphenyl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoic acid, 2-methyl-, 2-ethoxy-4-formylphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VANILLIN ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDU0O5YSL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57.00 °C. @ 760.00 mm Hg
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2005 - Elsevier
This publication is the ninth in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 50 www.sciencedirect.com
A Ono, M Takahashi, A Hirose, E Kamata… - Food and chemical …, 2012 - Elsevier
Most exposure levels of flavor in food are considered to be extremely low. If at all, genotoxic properties should be taken into account in safety evaluations. We have recently established …
Number of citations: 18 www.sciencedirect.com
W Xiao, A Liu, W Lai, Y Zha, X Li, J Wang, H Yu… - Available at SSRN … - papers.ssrn.com
… 4-hydroxycoumarin, ethyl vanillin isobutyrate, and 4-hydroxybenzaldehyde were 286 … 4-hydroxycoumarin, and ethyl vanillin isobutyrate, with VIP values of 2.96, 2.30, …
Number of citations: 0 papers.ssrn.com
WJ Waddell, BM Wagner - Food and Chemical Toxicology, 2005 - femaflavor.org
This publication is the ninth in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manu-facturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 0 www.femaflavor.org
CL Shen, R Wang, G Ji, MM Elmassry… - The Journal of …, 2022 - Elsevier
Neuroinflammation is a central factor in neuropathic pain (NP). Ginger is a promising bioactive compound in NP management due to its anti-inflammatory property. Emerging evidence …
Number of citations: 27 www.sciencedirect.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 45 flavouring substances in the …
Number of citations: 5 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 1 efsa.onlinelibrary.wiley.com
A Sanders, JM Crowther - 1997
Number of citations: 2
MT King, D Harnasch - Unpublished report to the Flavor and Extract …, 1997
Number of citations: 8

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